Thiarabine - 26599-17-7

Thiarabine

Catalog Number: EVT-284276
CAS Number: 26599-17-7
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OSI-7836 is a member of the nucleoside class of cytotoxic drugs of which gemcitabine is the market leader. OSI Pharmaceuticals develops OSI-7836 as a next-generation gemcitabine. The anti-tumor activity of OSI-7836 appeares to be less schedule dependent than gemcitabine. It is also more active than ara-C (another clinically used nucleoside analog) in all nine models and more active than either paclitaxel or cisplatin in the two lung xenograft models tested. This drug shows no unexpected toxicities; those observed appeared to be similar to other nucleoside agents.
Thiarabine is a analog of antimetabolite cytarabine (ara-C), with potential antineoplastic activity. Upon administration, thiarabine (T-araC) is phosphorylated to the triphosphate form T-araCTP and competes with cytidine for incorporation into DNA. This results in an inhibition of DNA replication and RNA synthesis, chain termination and may eventually decrease tumor cell proliferation. Compared to ara-C, T-araC appears to have a longer half-life and has a higher efficacy.
Source and Classification

Thiarabine is derived from the modification of the natural nucleoside cytarabine, specifically by substituting a sulfur atom for an oxygen atom in the sugar moiety. This modification enhances its stability and bioavailability, making it a promising candidate for cancer treatment . It falls under the classification of small molecule drugs and is categorized as a DNA synthesis inhibitor with immunomodulatory properties .

Synthesis Analysis

The synthesis of thiarabine involves several key steps that leverage existing nucleoside chemistry techniques. One common method includes the following:

  1. Starting Materials: The synthesis typically begins with 4-thiouracil or other suitable thiopyrimidine derivatives.
  2. Glycosylation Reaction: The key step involves the glycosylation of 4-thiouracil with a suitable arabinofuranosyl donor under acidic or basic conditions to form thiarabine.
  3. Purification: The resulting product is usually purified through crystallization or chromatography to obtain high purity levels necessary for biological evaluation.

Technical parameters such as reaction temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce synthesis time .

Molecular Structure Analysis

Thiarabine has a molecular formula of C₉H₁₃N₃O₄S and features a unique structure that contributes to its biological activity. The key components include:

  • Sugar Moiety: The β-D-arabinofuranosyl structure provides the necessary backbone for nucleoside activity.
  • Base Component: The cytosine base is essential for its role in DNA synthesis inhibition.
  • Thioether Group: The sulfur atom substitution at the 4' position enhances metabolic stability compared to its oxygen-containing counterparts.

The InChIKey for thiarabine is GAKJJSAXUFZQTL-CCXZUQQUSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Thiarabine primarily participates in reactions typical of nucleoside analogs:

  1. Phosphorylation: Thiarabine undergoes phosphorylation to form its active triphosphate form (thiarabine triphosphate), which is critical for its mechanism of action.
  2. Inhibition of DNA Polymerase: The triphosphate form competes with deoxycytidine triphosphate during DNA synthesis, leading to chain termination.

These reactions highlight thiarabine's role as a potent inhibitor of DNA replication in rapidly dividing cells, particularly in cancerous tissues .

Mechanism of Action

The mechanism of action of thiarabine centers on its ability to inhibit DNA synthesis. Once phosphorylated to its active form, thiarabine triphosphate incorporates into DNA strands during replication. This incorporation disrupts normal DNA elongation due to the structural differences introduced by the sulfur atom, leading to:

  • Chain Termination: The presence of thiarabine within the DNA strand prevents further elongation by DNA polymerases.
  • Induction of Apoptosis: Cells that incorporate thiarabine into their DNA may undergo programmed cell death due to the inability to properly replicate their genetic material.

This dual action contributes to its effectiveness against various malignancies, including hematologic cancers and solid tumors .

Physical and Chemical Properties Analysis

Thiarabine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 229.28 g/mol.
  • Solubility: Thiarabine is soluble in water and organic solvents like dimethyl sulfoxide, facilitating its formulation for therapeutic use.
  • Stability: The compound demonstrates enhanced stability compared to other nucleoside analogs, attributed to the presence of the sulfur atom.

These properties are critical for developing effective drug formulations and determining appropriate dosing regimens .

Applications

Thiarabine's primary application lies within oncology as a therapeutic agent against various cancers. Its unique pharmacological profile suggests several potential uses:

Given its encouraging preclinical results and ongoing clinical evaluations, thiarabine represents a significant advancement in cancer therapeutics that warrants further investigation .

Introduction to Thiarabine: Discovery and Developmental Context

Historical Emergence of Nucleoside Analogs in Anticancer Therapeutics

The development of nucleoside analogs represents a cornerstone achievement in cancer chemotherapy, originating from the mid-20th century discovery that structural modifications of endogenous nucleotides could disrupt DNA synthesis in malignant cells. The prototypical deoxycytidine analog cytarabine (ara-C) emerged from investigations of marine sponge-derived nucleotides in the 1950s, establishing the pharmacological principle that arabinose sugar substitutions could create potent antimetabolites [6] [8]. Cytarabine demonstrated remarkable efficacy against hematological malignancies, becoming the therapeutic backbone for acute myeloid leukemia (AML). However, its clinical utility revealed significant limitations: rapid deamination by cytidine deaminase, extremely short plasma half-life, negligible oral bioavailability, and poor activity against solid tumors [1] [6]. These shortcomings catalyzed medicinal chemistry efforts to develop next-generation analogs with improved metabolic stability, tissue distribution, and antitumor spectrum.

Over subsequent decades, researchers systematically explored structural modifications to the cytidine scaffold, leading to clinically impactful agents like gemcitabine (2',2'-difluorodeoxycytidine) and clofarabine (halogenated arabinosyl nucleoside). Each successive generation aimed to overcome specific pharmacological barriers: gemcitabine incorporated fluorine atoms to enhance membrane transport and self-potentiation mechanisms, while clofarabine combined halogenation and sugar modifications to resist enzymatic degradation [2] [8]. Despite these advances, therapeutic challenges persisted—particularly for relapsed/refractory leukemias and intrinsically resistant solid tumors. This evolving landscape set the stage for thiarabine (OSI-7836, 4’-thio-arabinofuranosylcytosine, T-araC), a rationally designed deoxycytidine analog that strategically replaced the oxygen atom in the sugar ring with sulfur to fundamentally alter biochemical properties and anticancer efficacy [1] [8].

Rationale for Thiarabine’s Design: Structural and Mechanistic Innovations

Thiarabine's development was driven by sophisticated structure-function insights gleaned from predecessor nucleoside analogs. The compound features a strategic sulfur-for-oxygen substitution at the 4'-position of the β-D-arabinofuranosyl sugar moiety—a modification that induces profound electronic and conformational changes while preserving recognition by key metabolic enzymes [1] [8]. This bioisosteric exchange achieves two critical objectives:

  • Enhanced Metabolic Stability: The thioglycosidic bond confers significant resistance to enzymatic cleavage by cytidine deaminase and other nucleoside-catabolizing enzymes that rapidly inactivate cytarabine. This extends plasma half-life and increases intracellular availability [1] [8].
  • Altered Sugar Conformation: The sulfur atom's larger atomic radius and longer bond length subtly distorts the sugar ring geometry. This conformational shift enhances affinity for deoxycytidine kinase (dCK), the rate-limiting phosphorylation enzyme, while facilitating prolonged retention of the active triphosphate metabolite (T-araCTP) within malignant cells [1] [8].

Table 1: Key Structural Innovations in Thiarabine Compared to Cytarabine

Structural FeatureCytarabine (ara-C)Thiarabine (T-araC)Pharmacological Consequence
Sugar ring oxygenOxygen at 4' positionSulfur at 4' positionEnhanced enzymatic stability and altered conformation
Glycosidic bondO-glycosidic bondS-glycosidic bondResistance to bacterial/fungal nucleoside phosphorylases
Sugar puckerPredominantly C2'-endoModified conformationImproved substrate affinity for deoxycytidine kinase
Deamination susceptibilityHigh (Km ≈ 50 μM)Low (Km > 500 μM)Prolonged plasma half-life and intracellular persistence

Mechanistically, thiarabine undergoes intracellular activation via sequential phosphorylation to its 5'-triphosphate metabolite (T-araCTP), which exerts multimodal cytotoxicity:

  • Competitive Incorporation into DNA: T-araCTP competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands by DNA polymerases. This results in masked chain termination—permitting limited extension beyond the incorporated analog before inducing replication fork arrest [1] [8].
  • Inhibition of DNA Synthesis: The incorporated thiarabine residues induce DNA backbone distortion and impair the function of replicative complexes, causing irreversible stalling of DNA synthesis.
  • Depletion of dNTP Pools: T-araCTP potently inhibits ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This depletes cellular dNTP reserves, creating a self-potentiating cycle of DNA synthesis inhibition [1].
  • Induction of DNA Damage Responses: The combined effects of DNA incorporation and dNTP depletion trigger DNA double-strand breaks, activation of p73-dependent apoptotic pathways (even in p53-null malignancies), and loss of mitochondrial membrane potential [8].

Preclinical studies demonstrated that these mechanisms translate to substantially prolonged intracellular retention of T-araCTP (>24 hours post-exposure) compared to cytarabine triphosphate (<6 hours)—a critical determinant of cytotoxic potency [1].

Position of Thiarabine Within the Deoxycytidine Analog Classification

Thiarabine occupies a distinct niche within the deoxycytidine analog classification, distinguished by its unique 4'-thioarabinofuranosyl configuration. This structural subclass bridges pharmacological properties of conventional arabinosylcytosine analogs (e.g., cytarabine) and newer generation fluorinated/halogenated derivatives:

Table 2: Classification of Major Deoxycytidine Analogs in Cancer Therapeutics

Analog ClassPrototype AgentsKey Structural AttributesPrimary Therapeutic Applications
ArabinosylcytosineCytarabine (ara-C)β-D-arabinofuranose sugarAML, ALL, lymphomas
DifluorinatedGemcitabine2',2'-difluoro-2'-deoxycytidinePancreatic, lung, bladder cancers
Halogenated arabinosylClofarabine2-chloro-2'-fluoro-2'-deoxyarabinosyladenineRelapsed/refractory ALL
4'-ThioarabinofuranosylThiarabine4'-thio-β-D-arabinofuranosylcytosineHematologic malignancies, solid tumors (preclinical)

Thiarabine's preclinical profile reveals several competitive advantages over existing deoxycytidine analogs:

  • Broad-Spectrum Antitumor Activity: Demonstrates superior efficacy to cytarabine, gemcitabine, and clofarabine in murine xenograft models of leukemias (L1210, P388), lymphomas, and notably, solid tumors including colon, ovarian, and breast carcinomas—a domain where cytarabine exhibits minimal activity [1] [5].
  • Oral Bioavailability: Achieves approximately 16% oral bioavailability in preclinical models, enabling flexible administration routes not feasible with cytarabine (which requires continuous intravenous infusion due to <1% oral absorption) [1].
  • Dosing Schedule Advantage: Maintains potent antitumor efficacy with once-daily dosing in xenograft models, contrasting with cytarabine's requirement for prolonged or repeated infusions [1] [8].
  • Overcoming Resistance Mechanisms: Retains activity against murine leukemia lines with acquired resistance to cytarabine or clofarabine, attributed to its enhanced metabolic stability and distinct interaction with dCK [1] [8].
  • Synergistic Potential: Demonstrates strong preclinical synergism with clofarabine and other antimetabolites through complementary mechanisms of dNTP pool perturbation and DNA damage induction [1] [8].

Table 3: Preclinical Antitumor Activity of Thiarabine in Human Tumor Xenografts

Tumor TypeModel SystemThiarabine EfficacyComparative Efficacy (vs. Standard Analogs)
Acute Lymphoblastic LeukemiaCCRF-CEM xenograftTumor growth inhibition >90%Superior to cytarabine and clofarabine
Chronic Myelogenous LeukemiaK562 xenograftComplete regression in 60% of miceSuperior to gemcitabine
Non-Hodgkin's LymphomaSU-DHL-4 xenograftTumor growth inhibition 87%Superior to cytarabine
Colon CarcinomaHCT-116 xenograftTumor growth inhibition 78%Cytarabine inactive
Ovarian CarcinomaOVCAR-3 xenograftTumor growth inhibition 72%Cytarabine inactive

These attributes position thiarabine as a promising therapeutic alternative for cytarabine-resistant hematologic malignancies and a potential option for solid tumors historically unresponsive to conventional nucleoside analogs. Current clinical development focuses on leveraging its unique pharmacokinetic and pharmacodynamic properties—particularly in advanced leukemias and lymphomas where early-phase trials show encouraging activity in heavily pretreated populations [5] [8]. The ongoing exploration of thiarabine prodrugs (as evidenced in patent literature) aims to further enhance oral bioavailability and tumor-selective delivery, potentially expanding its applicability across diverse oncological indications [3].

Properties

CAS Number

26599-17-7

Product Name

Thiarabine

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1

InChI Key

GAKJJSAXUFZQTL-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Solubility

Soluble in DMSO

Synonyms

4'-thio-arabinofuranosylcytosine
4'-thio-beta-D-arabinofuranosylcytosine
4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
OSI-7836
thiarabine

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.